

Commercial Availability and Applications of 2-Bromo-5-hydroxypyridine: A Technical Guide

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Compound of Interest

Compound Name: **2-Bromo-5-hydroxypyridine**

Cat. No.: **B120221**

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For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-hydroxypyridine (CAS No. 55717-45-8), also known as 6-Bromo-3-pyridinol, is a versatile heterocyclic building block of significant interest in medicinal chemistry and organic synthesis. Its unique substitution pattern, featuring a reactive bromine atom at the 2-position and a hydroxyl group at the 5-position, makes it a valuable precursor for the synthesis of a wide range of more complex molecules. This technical guide provides an in-depth overview of the commercial availability of **2-Bromo-5-hydroxypyridine**, a detailed experimental protocol for its application in cross-coupling reactions, and a discussion of its role in the development of biologically active compounds.

The pyridine scaffold is a privileged structure in drug discovery, and the strategic placement of functional groups on this ring system allows for the fine-tuning of a molecule's physicochemical properties and biological activity. **2-Bromo-5-hydroxypyridine** is particularly useful for introducing a substituted pyridinyl moiety into a target molecule through various cross-coupling reactions, such as the Suzuki-Miyaura coupling. This has led to its use in the synthesis of inhibitors for various kinases, including p38 MAP kinase, which are implicated in inflammatory diseases.^{[1][2]}

Commercial Availability and Suppliers

2-Bromo-5-hydroxypyridine is readily available from a variety of chemical suppliers in research-grade quantities. The purity levels typically range from 95% to over 99%, with prices varying by supplier, quantity, and purity. Below is a summary of representative suppliers and their offerings.

Supplier	Product Number	Purity	Available Quantities	Price (USD)
Thermo Scientific Chemicals	H27228	≥94.0% (GC)	1 g, 5 g	~\$209.65 (for 5 g)
TCI America	B3657	>98.0% (GC)	1 g, 5 g	19.00(for 1g), 19.00 (for 1g), 38.00 (for 5 g)[3]
Chem-Impex	28860	≥ 99% (GC)	1 g, 5 g, 25 g, 100 g, 250 g	18.53(for 1g), 18.53 (for 1g), 32.95 (for 5 g), ~ 112.67(for 25g), 112.67 (for 2
Biosynth	FB16203	Not Specified	10 g, 25 g, 50 g, 100 g, 250 g	329.69 (for 100 g), ~\$637.76 (for 250 g)[4][5]
Lab Pro Inc.	B3657-5G	Min. 98.0% (GC,T)	5 g	130.67(for 10g), 130.67 (for 1 259.42 (for 25 g), ~ 432.37(for 50g), 432.37 (for 5
CP Lab Safety	B3657-100g	min 96%	100 g	653.36 (for 100 g), ~\$1,056.90 (for 250 g)[6]
				Price available upon request[3]
				~\$460.49 (for 100 g)[7]

Note: Prices are subject to change and may not include shipping and handling fees. Please consult the supplier's website for the most current pricing and availability.

Experimental Protocols

2-Bromo-5-hydroxypyridine is a key intermediate in the synthesis of substituted pyridines via palladium-catalyzed cross-coupling reactions. The following is a representative protocol for a Suzuki-Miyaura coupling reaction, a widely used method for the formation of C-C bonds. This protocol is adapted from established procedures for similar 2-bromopyridine derivatives and can be optimized for specific substrates.^{[8][9][10]}

Representative Suzuki-Miyaura Coupling Protocol

Reaction Scheme:

Materials:

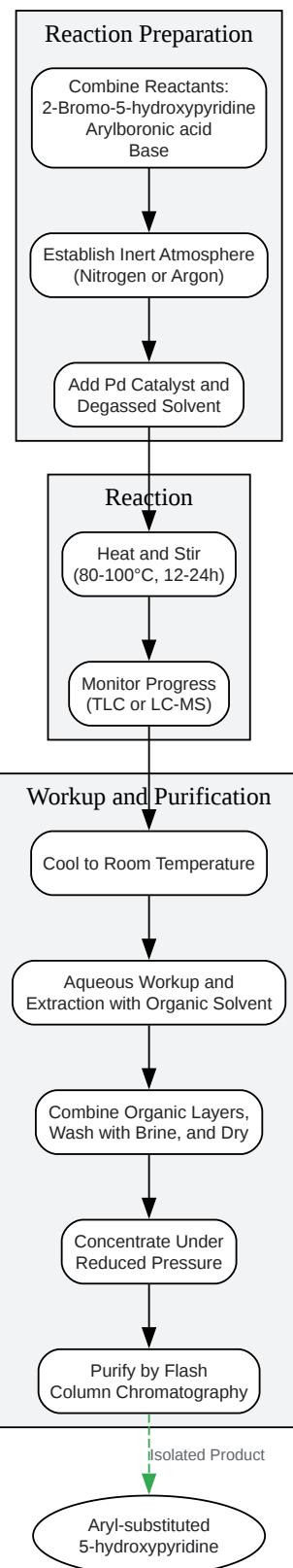
- **2-Bromo-5-hydroxypyridine**
- Arylboronic acid (1.1 - 1.5 equivalents)
- Palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 1-5 mol%)
- Base (e.g., K_2CO_3 or K_3PO_4 , 2-3 equivalents)
- Degassed Solvent (e.g., 1,4-Dioxane/Water 4:1, or Toluene/Ethanol/Water mixture)
- Anhydrous sodium sulfate (Na_2SO_4) or magnesium sulfate (MgSO_4)
- Organic solvent for extraction (e.g., ethyl acetate)
- Brine
- Silica gel for column chromatography
- Round-bottom flask or reaction tube
- Reflux condenser
- Magnetic stirrer and stir bar
- Inert atmosphere (Nitrogen or Argon)

Procedure:

- Reaction Setup: To a flame-dried round-bottom flask or reaction tube equipped with a magnetic stir bar, add **2-Bromo-5-hydroxypyridine** (1 equivalent), the arylboronic acid (1.1 equivalents), and the base (2 equivalents).
- Inert Atmosphere: Seal the flask with a septum and purge with an inert gas (Nitrogen or Argon) for 10-15 minutes.
- Catalyst and Solvent Addition: Under the inert atmosphere, add the palladium catalyst (e.g., $\text{Pd}(\text{PPh}_3)_4$, 3 mol%). Add the degassed solvent system (e.g., 1,4-dioxane and water, 4:1 ratio) via syringe.
- Reaction: Heat the reaction mixture to 80-100°C and stir vigorously for 12-24 hours.
- Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
- Workup: Upon completion, cool the reaction mixture to room temperature. Add water to the reaction mixture and extract with an organic solvent such as ethyl acetate (3 x volume of the reaction mixture).
- Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na_2SO_4), and filter. Concentrate the filtrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.

Experimental Workflow Visualization

The following diagram illustrates the general workflow for the Suzuki-Miyaura coupling reaction described above.

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A generalized workflow for the Suzuki-Miyaura coupling of **2-Bromo-5-hydroxypyridine**.

Applications in Drug Discovery and Medicinal Chemistry

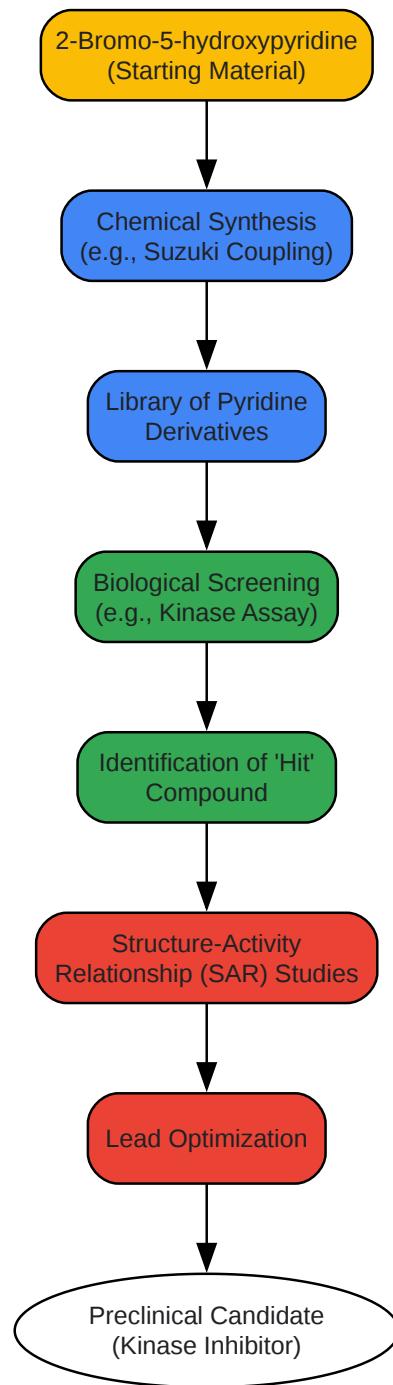
2-Bromo-5-hydroxypyridine serves as a critical starting material for the synthesis of various biologically active molecules. Its utility stems from the ability to undergo diverse chemical transformations at both the bromine and hydroxyl positions.

The bromine atom is readily displaced or utilized in cross-coupling reactions to introduce a variety of substituents at the 2-position of the pyridine ring. This is particularly valuable in the development of kinase inhibitors, where the pyridine core often acts as a scaffold that interacts with the hinge region of the kinase's ATP-binding site. For instance, derivatives of similar bromopyridines have been used to synthesize potent inhibitors of p38 MAP kinase, a key regulator of inflammatory responses.[\[1\]](#)[\[2\]](#)

The hydroxyl group can be alkylated, acylated, or used as a handle for further functionalization, allowing for the modulation of a compound's solubility, metabolic stability, and target engagement. This dual functionality makes **2-Bromo-5-hydroxypyridine** a highly adaptable building block for creating libraries of compounds for structure-activity relationship (SAR) studies.[\[11\]](#)

While a specific signaling pathway directly modulated by **2-Bromo-5-hydroxypyridine** itself is not extensively documented, its role as a precursor to molecules that inhibit pathways like the p38 MAP kinase cascade highlights its importance in the discovery of new therapeutics for inflammatory diseases and cancer.[\[12\]](#)[\[13\]](#)

The following diagram illustrates the logical relationship in utilizing **2-Bromo-5-hydroxypyridine** in a drug discovery context, leading to the identification of a potential kinase inhibitor.



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Logical workflow from a starting material to a preclinical candidate in drug discovery.

Conclusion

2-Bromo-5-hydroxypyridine is a commercially accessible and highly valuable reagent for researchers in organic synthesis and drug discovery. Its utility as a versatile building block, particularly

in palladium-catalyzed cross-coupling reactions, allows for the efficient synthesis of a diverse range of substituted pyridines. The ability to functionalize both the bromine and hydroxyl groups provides a powerful tool for the development of novel, biologically active compounds, including potential kinase inhibitors for the treatment of various diseases. This guide provides a foundational understanding of its commercial landscape and a practical framework for its application in the laboratory.

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